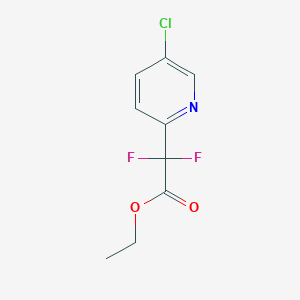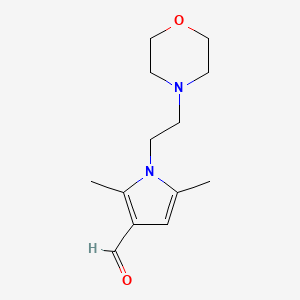![molecular formula C18H13ClN2O2 B2622184 N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide CAS No. 1259370-99-4](/img/structure/B2622184.png)
N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Mecanismo De Acción
Target of Action
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide primarily targets bacterial enzymes involved in cell wall synthesis. This compound has shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The inhibition of these enzymes disrupts the synthesis of essential components of the bacterial cell wall, leading to cell death .
Mode of Action
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymatic activity necessary for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. As a result, the bacteria are unable to maintain their structural integrity, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide is the peptidoglycan biosynthesis pathway. By inhibiting key enzymes in this pathway, the compound prevents the formation of the bacterial cell wall. This disruption leads to a cascade of downstream effects, including the activation of autolytic enzymes that further degrade the cell wall, ultimately resulting in bacterial cell death .
Pharmacokinetics
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide include the inhibition of bacterial growth and proliferation. By disrupting the synthesis of the bacterial cell wall, the compound induces cell lysis and death. This results in a significant reduction in bacterial load and helps in controlling the infection .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide. The compound is most effective in a slightly acidic to neutral pH range, which is typical of the intracellular environment where Mycobacterium tuberculosis resides. Temperature stability is also crucial for maintaining its efficacy, and the compound remains stable at physiological temperatures .
: Information synthesized from various sources on the mechanism of action of similar compounds. Specific details on N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide may vary.
Métodos De Preparación
The synthesis of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide typically involves the condensation reaction between 5-(4-chlorophenyl)furan-2-carbaldehyde and benzohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring or the hydrazone moiety.
Aplicaciones Científicas De Investigación
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide is unique due to its specific structural features, such as the presence of a furan ring and a chlorophenyl group. Similar compounds include:
- N’-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}benzohydrazide
- N’-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide These compounds share similar synthetic routes and chemical properties but differ in their substituents, which can influence their reactivity and applications .
Propiedades
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-8-6-13(7-9-15)17-11-10-16(23-17)12-20-21-18(22)14-4-2-1-3-5-14/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRWIDNDRVJEGD-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2622103.png)


![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2622109.png)

![2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2622111.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2622114.png)
![2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2622115.png)


![N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2622121.png)


